Ranolazine-D8 dihydrochloride is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina. This compound is notable for its role in inhibiting the late sodium current in cardiac cells, which helps to alleviate symptoms associated with ischemic heart conditions. The presence of deuterium in ranolazine-D8 allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable tool in research.
Ranolazine-D8 dihydrochloride is classified as a pharmaceutical compound and is derived from ranolazine, which is a piperazine derivative. It is often utilized in clinical and laboratory settings to study the pharmacological properties of ranolazine while minimizing metabolic variability due to isotopic labeling. The compound can be synthesized through various chemical processes that involve the modification of ranolazine's structure to incorporate deuterium atoms.
The synthesis of ranolazine-D8 dihydrochloride involves several steps:
This synthesis can also involve innovative approaches such as "all water chemistry," which utilizes water as a solvent to enhance reaction efficiency and reduce waste .
The molecular formula for ranolazine-D8 dihydrochloride is , with a molecular weight of approximately 255.39 g/mol. The structure features a piperazine ring connected to a substituted phenyl group, with deuterium atoms incorporated at specific positions to create the D8 variant. This isotopic labeling allows for precise tracking during pharmacokinetic studies.
Ranolazine-D8 dihydrochloride can undergo various chemical reactions typical of amine derivatives:
These reactions are essential for modifying the compound for specific applications or studying its behavior in biological systems .
Ranolazine functions primarily by inhibiting the late sodium current in cardiac cells. This mechanism reduces intracellular calcium overload, which is critical during ischemic episodes. By modulating ion channel activity, ranolazine helps improve myocardial relaxation and reduces anginal symptoms.
The compound also affects potassium ion currents, specifically prolonging action potential duration without significantly altering heart rate or contractility . This dual action makes it effective in managing chronic angina.
Relevant data indicate that the presence of deuterium can influence the compound's metabolic pathways, potentially leading to altered pharmacokinetics compared to non-deuterated forms .
Ranolazine-D8 dihydrochloride serves multiple purposes in scientific research:
Ranolazine-D8 dihydrochloride is systematically identified as N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide-D8 dihydrochloride, reflecting the specific incorporation of eight deuterium atoms (denoted as -D8) within its molecular framework. Its chemical formula is C24H27D8Cl2N3O4, with a molecular weight of 508.51 g/mol [2] [7] [8]. The compound carries the CAS Registry Number 1219802-60-4, distinguishing it from the non-deuterated ranolazine dihydrochloride (CAS 95635-56-6) [7] [8]. Alternative designations include:
Table 1: Chemical Identifiers of Ranolazine-D8 Dihydrochloride
Category | Identifier |
---|---|
Systematic Name | N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide-D8 dihydrochloride |
Molecular Formula | C₂₄H₂₇D₈Cl₂N₃O₄ |
CAS Number | 1219802-60-4 |
Synonyms | CVT 303-dd8; RS 43285-d8; Ranolazine-d8 (2HCl) |
Molecular Weight | 508.51 g/mol |
The strategic incorporation of eight deuterium atoms (²H or D) at specific positions—primarily on the piperazine ring—serves multiple research objectives [8]. Deuterium, a stable, non-radioactive hydrogen isotope, exhibits nearly identical chemical behavior to protium (¹H) but possesses a greater mass. This mass difference:
The development of Ranolazine-D8 dihydrochloride is intrinsically linked to the innovation trajectory of ranolazine. Non-deuterated ranolazine was originally synthesized and patented by Syntex Pharmaceuticals (later acquired by CV Therapeutics) in the 1990s as an anti-ischemic agent [9]. Key milestones include:
Table 2: Historical and Patent Milestones for Ranolazine and Its Deuterated Analog
Year Range | Development Milestone | Key Entities/Patents |
---|---|---|
1990s | Original synthesis of ranolazine and early anti-anginal patents | Syntex Pharmaceuticals; CV Therapeutics |
2006 | FDA approval of Ranexa® (ranolazine) for chronic angina | CV Therapeutics/Gilead Sciences |
~2010–2012 | Introduction of Ranolazine-D8 dihydrochloride for research | CAS 1219802-60-4 assigned |
Post-2010 | Supplier commercialization (HY-17401S, TRC-R122509, etc.) | MedChemExpress; LGC Standards; Simson Pharma |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9